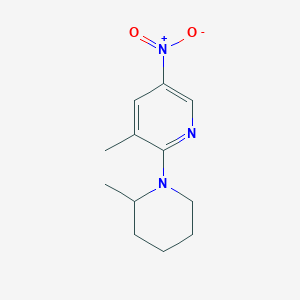

3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine

Description

3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is a nitropyridine derivative characterized by a methyl group at position 3, a 2-methylpiperidinyl substituent at position 2, and a nitro group at position 5 of the pyridine ring. The 2-methylpiperidinyl group introduces steric bulk and lipophilicity, while the nitro group at position 5 may influence electronic properties and reactivity .

Properties

IUPAC Name |

3-methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-7-11(15(16)17)8-13-12(9)14-6-4-3-5-10(14)2/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIYBHHGHIYXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=C(C=C2C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-methylpyridine followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors. These methods enhance the efficiency and scalability of the synthesis process, allowing for the production of significant quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic reagents like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different pharmacological properties.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a nitro group and a piperidine moiety. Its molecular formula is C13H17N3O2, and it has a molecular weight of 235.29 g/mol. The structural characteristics contribute to its potential biological activities, making it an interesting subject for research.

Medicinal Chemistry

3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine has been investigated for its potential as a therapeutic agent. The following applications have been noted:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further exploration in oncology .

- Neurological Disorders : Its structure suggests potential interactions with neurotransmitter systems, particularly the serotonin system, which may be beneficial in treating conditions such as depression or anxiety .

The biological activity of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine has been assessed through various assays:

- Cell Viability Assays : In vitro studies have shown that this compound can reduce cell viability in specific cancer cell lines, indicating its potential as an anticancer drug .

- Mechanistic Studies : Research has indicated that the compound may act on specific receptors or enzymes involved in cell signaling pathways, which could lead to therapeutic effects against various diseases .

Case Studies

Several case studies highlight the practical applications of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine:

Case Study 1: Anticancer Efficacy

A study conducted on ovarian cancer models demonstrated that the administration of the compound resulted in significant tumor size reduction. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis, showcasing its potential as an effective therapeutic agent in oncology.

Case Study 2: Neuropharmacological Effects

In a series of experiments aimed at understanding the compound's effects on the central nervous system, researchers found that it exhibited properties consistent with serotonin receptor modulation. This suggests potential applications in treating mood disorders.

| Activity Type | Assay Type | Result |

|---|---|---|

| Anticancer | Cell Viability Assay | Reduced viability in cancer cells |

| Neurological Effects | Receptor Binding Assay | Modulation of serotonin receptors |

| Apoptosis Induction | Flow Cytometry | Increased apoptotic cells |

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine involves its interaction with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring enhances the compound’s ability to bind to receptors and enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine with nitropyridine derivatives from the literature, focusing on structural features, synthetic yields, and inferred physicochemical properties.

Key Observations

Substituent Effects on Reactivity and Yield

- Compounds 7c and 7d () share a methoxy group at position 2 but differ in nitro group placement (positions 5 and 3, respectively). The higher yield of 7c (95% vs. 80% for 7d ) suggests that nitro group positioning influences reaction efficiency, possibly due to steric or electronic factors during synthesis .

- The target compound’s 2-methylpiperidinyl group is bulkier than methoxy, which may reduce synthetic yields due to steric hindrance during nucleophilic substitution or cyclization.

The 2-methylpiperidinyl group in the target compound likely increases lipophilicity (logP) compared to methoxy-substituted analogs, impacting solubility and bioavailability .

Comparison with FDB022597 FDB022597 () is a pyrrolidinone derivative with a pyridinyl substituent but lacks a nitro group. Its hydroxyl and carbonyl groups confer distinct hydrogen-bonding capabilities, making it pharmacologically distinct from nitropyridine analogs .

Limitations

- No direct data on the target compound’s synthesis, crystallography, or biological activity are available in the provided evidence.

- Structural inferences are based on analogous nitropyridine derivatives, highlighting the need for further experimental characterization.

Biological Activity

3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine is , with a molecular weight of approximately 232.28 g/mol. The compound features a nitro group, which is known to enhance its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and metabolic processes.

- Antimicrobial Properties : The compound has shown moderate antimicrobial activity against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with essential cellular processes .

- Cell Signaling Modulation : It has been observed that the compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Case Studies

Several studies have investigated the biological activity of 3-Methyl-2-(2-methylpiperidin-1-yl)-5-nitropyridine:

- Study on Enzyme Inhibition : A study demonstrated that this compound acts as a mixed inhibitor for AChE, with molecular docking studies confirming its binding affinity to the active site of the enzyme .

- Antimicrobial Activity Assessment : Another research project evaluated the antimicrobial efficacy of the compound against various pathogens, finding significant inhibition in vitro. The study utilized disk diffusion methods to assess effectiveness .

Data Table: Biological Activity Summary

| Activity Type | Target Enzyme/Pathogen | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 0.22 | Competitive inhibition |

| BChE Inhibition | Butyrylcholinesterase | 0.42 | Mixed-type inhibition |

| Antimicrobial | Various Bacterial Strains | N/A | Disruption of cell membrane |

Q & A

Q. How can researchers address conflicting mechanistic proposals for nitro group reduction?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.